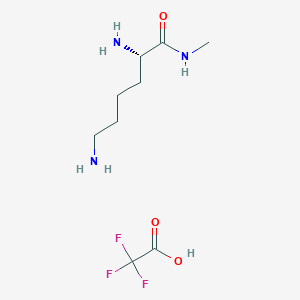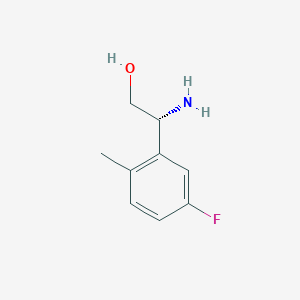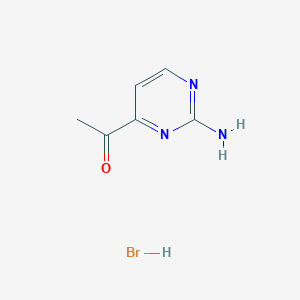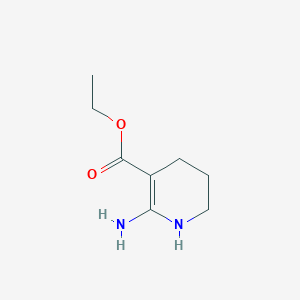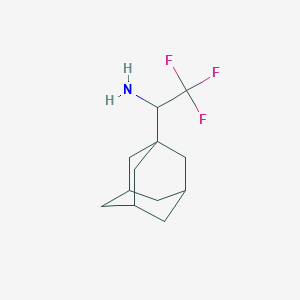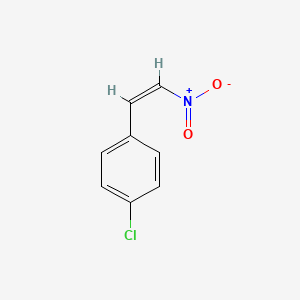
(Z)-1-Chloro-4-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Chloro-4-(2-nitrovinyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a nitrovinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-1-Chloro-4-(2-nitrovinyl)benzene can be synthesized through the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of nitromethane with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under mild conditions and yields the desired nitrostyrene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Henry reaction under controlled conditions to ensure high yield and purity. This may include optimizing reaction parameters such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-Chloro-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The vinyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Reduction: 1-Chloro-4-(2-aminovinyl)benzene.
Oxidation: 1-Chloro-4-(2-carboxyvinyl)benzene.
Substitution: 1-(Substituted)-4-(2-nitrovinyl)benzene derivatives.
Applications De Recherche Scientifique
Chemistry
(Z)-1-Chloro-4-(2-nitrovinyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
Research has shown that nitrostyrene derivatives, including this compound, exhibit biological activities such as anti-cancer properties. These compounds can induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mécanisme D'action
The biological activity of (Z)-1-Chloro-4-(2-nitrovinyl)benzene is primarily attributed to its ability to interact with molecular targets such as retinoid X receptor alpha (RXRα). Nitrostyrene derivatives bind to RXRα, inhibiting the activation of NF-κB signaling pathway, which is involved in inflammation and cancer progression . This interaction leads to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-Nitroethenylbenzene
- 2,4-Dichloro-1-[(Z)-2-nitrovinyl]benzene
Uniqueness
(Z)-1-Chloro-4-(2-nitrovinyl)benzene is unique due to the presence of both a chlorine atom and a nitrovinyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other nitrostyrene derivatives. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the nitrovinyl group contributes to its biological activity.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial production. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of various compounds, while its biological activity offers potential therapeutic benefits.
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
1-chloro-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5- |
Clé InChI |
GLJATYFHELDGEA-WAYWQWQTSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1C=C[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
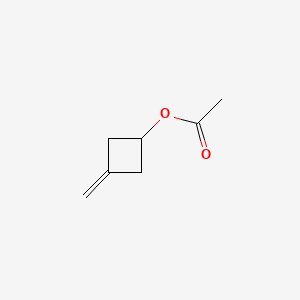
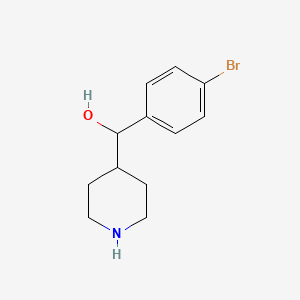
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
